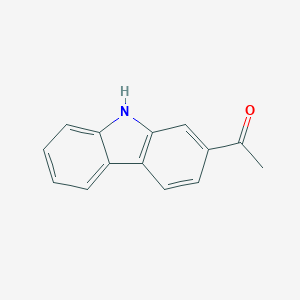

2-Acetylcarbazole

Übersicht

Beschreibung

2-Acetylcarbazole is a compound that is structurally related to carbazole derivatives. Carbazoles are a group of organic compounds that are known for their interesting properties and applications in various fields, including pharmaceuticals and materials science. The acetyl group attached to the carbazole moiety modifies its chemical and physical properties, potentially leading to various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of acetylcarbazole derivatives can involve various chemical reactions, often starting with carbazole or its analogs as the core structure. For instance, acetylation reactions are commonly used to introduce acetyl groups into phenolic compounds, as seen in the study of the acetylation of phenolic derivatives of 7H-dibenzo[c,g]carbazole . This process can stabilize the phenolic metabolites and facilitate their accumulation for structural elucidation and quantification.

Molecular Structure Analysis

The molecular structure of acetylcarbazole derivatives can be characterized using spectroscopic methods such as NMR and mass spectrometry. For example, the identification and quantitation of acetylated metabolites of carbazole derivatives were confirmed using high-resolution mass spectral data and 1H NMR . Additionally, quantum mechanical studies, such as density functional theory (DFT) methods, can be employed to optimize the molecular structure and analyze the electronic properties of the molecule, as demonstrated in the study of 2-acetoxybenzoic acid .

Chemical Reactions Analysis

Acetylcarbazole and its derivatives can undergo various chemical reactions, including photoreactions. The bis-acetyl carbazole compound has been shown to act as a photoremovable protecting group, allowing for the sequential release of two different functional groups . This property is particularly useful in the development of drug delivery systems where controlled release of therapeutic agents is desired.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylcarbazole derivatives can be influenced by their molecular structure. For instance, the presence of an acetyl group can affect the molecule's electron density and charge distribution, which can be analyzed through natural bond orbital (NBO) analysis and HOMO-LUMO energy gap calculations . These properties are crucial for understanding the reactivity and stability of the molecule. Additionally, the photophysical properties of acetylcarbazole derivatives, such as fluorescence, can be sensitive to the environment, which is important for applications in imaging and sensing .

Relevant Case Studies

Case studies involving acetylcarbazole derivatives often focus on their applications in drug delivery and therapeutic release. For example, a dual drug delivery system based on bis-acetyl carbazole has been developed for the photoregulated release of two different anticancer drugs, demonstrating biocompatibility, cellular uptake, and controlled drug release upon light activation . This showcases the potential of acetylcarbazole derivatives in the field of targeted cancer therapy.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

2-Acetylcarbazole derivatives have shown significant potential in antimalarial activity. A study by Strödke et al. (2015) demonstrates that annomontine analogues derived from 1-acetylcarbazoles inhibit Plasmodium falciparum CDC-like kinases (CLK) and exhibit antimalarial properties (Strödke, Gehring, & Bracher, 2015).

Cancer Therapy

Venkatesh et al. (2016) explored the use of an acetylcarbazole-based framework as a fluorescent photoremovable protecting group (FPRPG) for controlled release of anticancer drugs. Their study showcases a dual drug delivery system using acetylcarbazole to release two different anticancer drugs, highlighting its potential in cancer therapy (Venkatesh et al., 2016).

Synthesis Methods

Research by Nagarajan and Perumal (2004) presented a method for synthesizing acetylcarbazoles, highlighting the chemical processes involved in creating derivatives of this compound for various applications (Nagarajan & Perumal, 2004).

DNA Interactions

Alam et al. (2022) investigated the interactions of various carbazole derivatives, including 4-acetylcarbazole, with calf-thymus DNA. Their findings indicate that these compounds predominantly bind to DNA grooves, with 4-acetylcarbazole showing the highest binding interactions, suggesting its potential in genetic research (Alam et al., 2022).

Hydrogen Storage Material

A study by Choi et al. (2016) explored the use of carbazole-based compounds, including n-acetylcarbazole, as liquid organic hydrogen carriers (LOHCs). They evaluated the thermodynamic efficiencies of these compounds for hydrogen storage and release, highlighting their potential in energy storage solutions (Choi et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Carbazole-based compounds, including 2-Acetylcarbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Therefore, the future directions of this compound could involve further exploration and development in these areas.

Wirkmechanismus

Target of Action

Carbazole derivatives have been synthesized and evaluated as free radical scavengers . This suggests that the compound may interact with free radicals in the body, neutralizing them and preventing them from causing cellular damage.

Mode of Action

It is known that carbazole derivatives can act as free radical scavengers . This means that they can donate an electron to a free radical, neutralizing it and preventing it from causing cellular damage. The carbazole group in the compound structure may be responsible for this electron-donating ability.

Biochemical Pathways

By neutralizing free radicals, it could help to prevent oxidative damage to cells and tissues, which is implicated in a variety of diseases including cancer, cardiovascular disease, and neurodegenerative disorders .

Result of Action

The primary result of 2-Acetylcarbazole’s action as a free radical scavenger would be the reduction of oxidative stress in the body. By neutralizing free radicals, it could potentially prevent or mitigate the cellular damage associated with oxidative stress. This could have broad implications for health, as oxidative stress is implicated in a variety of diseases .

Eigenschaften

IUPAC Name |

1-(9H-carbazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQDTPYWVOXWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295953 | |

| Record name | 2-Acetylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23592-74-7 | |

| Record name | 23592-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

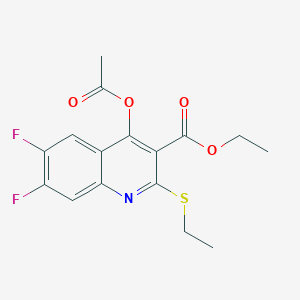

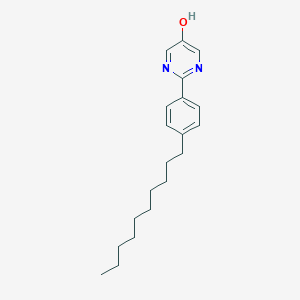

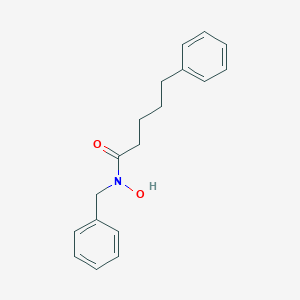

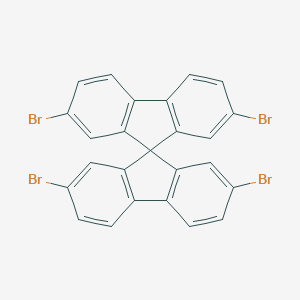

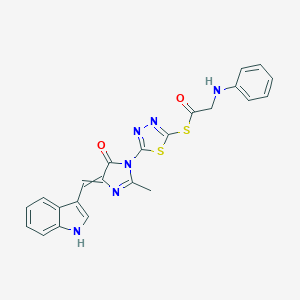

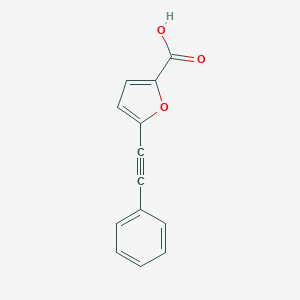

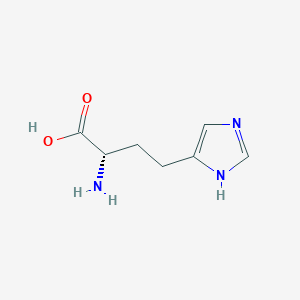

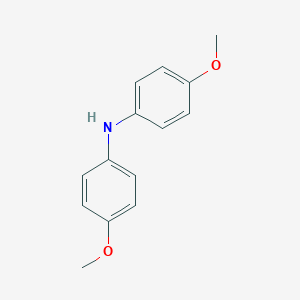

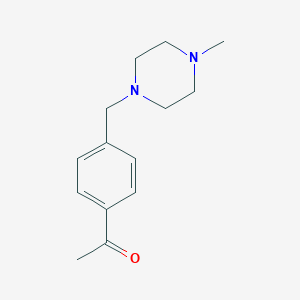

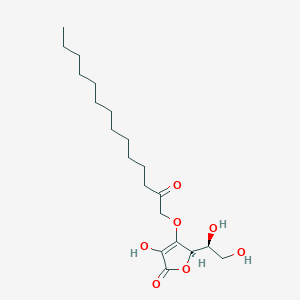

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-acetylcarbazole in the synthesis of quinolinyl-substituted carbazole derivatives?

A1: this compound serves as a crucial starting material in the synthesis of quinolinyl-substituted carbazole derivatives []. The research paper describes its use in a Friedländer condensation reaction with 4-phenylquinoline-3-carbaldehyde in the presence of acid. This reaction leads to the formation of either 2-(4-phenylquinolinyl)carbazole or 3,6-bis[2-(4-phenylquinolinyl)]carbazole depending on the starting carbazole derivative used (this compound or 3,6-diacetylcarbazole, respectively) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)